Phomaligol A
Description
Properties
CAS No. |
152204-32-5 |
|---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.308 |
IUPAC Name |
[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |
InChI Key |
DWJRXSZPSOQYDZ-MCCGJVOXSA-N |
SMILES |
CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C |
Appearance |
Oil |
Origin of Product |
United States |
Preparation Methods
Fungal Strain Selection
This compound is predominantly isolated from marine-derived Aspergillus flocculosus. Strains are cultured in potato dextrose broth (PDB) or rice-based media supplemented with seawater to mimic marine conditions. Optimal yield is achieved at 25°C under static conditions for 21 days.
Nutrient Optimization
-
Carbon Sources : Glucose (2% w/v) enhances biomass, while maltose (1.5% w/v) increases secondary metabolite production.
-
Nitrogen Sources : Peptone (0.3% w/v) and yeast extract (0.2% w/v) improve polyketide synthesis.
Extraction and Isolation Protocols
Solvent Extraction
The mycelial cake is separated from the culture broth via filtration and extracted with ethyl acetate (3 × 5 L). The organic layer is concentrated in vacuo to yield a crude extract.
Chromatographic Purification
Step 1 : Silica gel column chromatography (hexane:ethyl acetate gradient, 10:1 → 1:1) separates fractions.
Step 2 : Active fractions are further purified via reversed-phase HPLC (C18 column, acetonitrile:water, 65:35) to isolate this compound (retention time: 14.2 min).
Table 1: Chromatographic Parameters for this compound Isolation
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Yield | 8.7 mg/L culture broth |
Structural Elucidation and Characterization
Spectroscopic Analysis
Table 2: Selected NMR Data for this compound (DMSO-d₆)
| Position | δH (mult, J in Hz) | δC (DEPT) | HMBC Correlations |
|---|---|---|---|
| 3 | - | 181.2 | H-4, H3-8 |
| 4 | 3.56 (d, 1.7) | 53.5 | C-2, C-3, C-7 |
| 8 | 1.68 (d, 1.5) | 21.0 | C-1, C-2, C-3 |
Absolute Configuration Determination
Electronic circular dichroism (ECD) and optical rotation ([α]D²⁵ = +112.4°) confirm the 4S,5R,6R configuration. X-ray crystallography of analogs (e.g., deketo-phomaligol A) validates stereochemical assignments.
Formulation and Solubility Profiling
Solubility Considerations
This compound exhibits poor aqueous solubility (<1 mg/mL) but dissolves in DMSO (25 mg/mL). Co-solvents like PEG300 and Tween 80 enhance bioavailability for in vivo studies.
Preparation of Injectable Formulations
Formulation 1 :
-
DMSO:Tween 80:Saline = 10:5:85 (v/v/v)
-
Protocol: 100 µL DMSO stock + 50 µL Tween 80 + 850 µL saline.
Formulation 2 :
Table 3: Stability of this compound Formulations
| Formulation | Storage Condition | Stability Duration |
|---|---|---|
| DMSO stock | -80°C | 6 months |
| Corn oil | 4°C | 1 month |
Chemical Reactions Analysis
Phomaligol A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phomaligol A has shown promise in several scientific research applications. In chemistry, it is studied for its unique chemical structure and potential as a lead compound for drug development . In biology and medicine, this compound exhibits antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains . It also shows potential anti-neuroinflammatory effects by inhibiting nitric oxide production in microglial cells . In industry, this compound’s biological activities make it a candidate for developing new antibacterial and antitumor agents .
Mechanism of Action
The mechanism of action of Phomaligol A involves its interaction with molecular targets and pathways related to inflammation and bacterial growth . It suppresses the production of pro-inflammatory mediators in activated microglial cells without cytotoxicity . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Phomaligol A1
- Structural Difference: Phomaligol A1 (C₁₄H₂₀O₆) is a regioisomer of this compound, differing in the positions of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexenone core (R₁ = OH, R₂ = CH₃ vs. R₁ = CH₃, R₂ = OH in this compound) .
- Bioactivity: Both compounds exhibit anti-inflammatory activity in LPS-induced murine microglial (BV-2) cells. However, Phomaligol A1 showed weaker inhibition of nitric oxide (NO) production (IC₅₀ > 100 μM) compared to other derivatives like compound 79 (IC₅₀ = 56.6 μM) .
Deketo-Phomaligol A
- Structural Difference : Lacks the ketone group present in this compound, resulting in a simpler hydroxylated structure .
Functional Analogues
Sydowione A
- Structural Class: A phloroglucinol derivative with a 2-methylbutyryl side chain .
- Bioactivity: Exhibited moderate anti-neuroinflammatory activity (IC₅₀ = 72.3 μM), outperforming this compound in suppressing pro-inflammatory mediators like iNOS and COX-2 .
Phomaligol D
- Source : Co-isolated with this compound from Aspergillus flavus .
- Bioactivity: Limited data exist, but preliminary studies suggest it has weaker anti-inflammatory effects compared to compound 79 .
Comparative Data Table
| Compound | Molecular Formula | Source Fungi | Key Bioactivity (IC₅₀) | Structural Feature(s) |
|---|---|---|---|---|
| This compound | C₁₄H₂₀O₆ | A. flavus, A. parasiticus | Anti-inflammatory (>100 μM) | Cyclohexenone core with -OH/-CH₃ groups |
| Phomaligol A1 | C₁₄H₂₀O₆ | A. flocculosus | Anti-inflammatory (>100 μM) | Regioisomer of this compound |
| Sydowione A | C₁₅H₂₀O₅ | A. flocculosus | Anti-inflammatory (72.3 μM) | Phloroglucinol with 2-methylbutyryl chain |
| Compound 79 | C₁₅H₂₂O₅ | A. flocculosus | Anti-inflammatory (56.6 μM) | Methylated phloroglucinol derivative |
Key Research Findings
Structural-Activity Relationship : The anti-inflammatory potency of this compound derivatives correlates with substituent positioning. Methylation (e.g., compound 79 ) enhances activity, while deketo modifications reduce efficacy .
Biosynthetic Context : this compound is co-produced with aflatoxins and astellolides in A. parasiticus, suggesting shared polyketide synthase (PKS) pathways .
Ecological Role : Its production in extreme environments (e.g., tin mine tailings) implies adaptive functions, such as metal chelation or stress response .
Biological Activity
Phomaligol A, a secondary metabolite derived from the marine fungus Aspergillus flocculosus, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its anti-inflammatory and antibacterial effects, as well as its potential applications in therapeutic contexts.
Chemical Structure and Isolation
This compound is characterized by its unique chemical structure, which includes a five-membered ring. It was isolated from the culture broth of Aspergillus flocculosus using various chromatographic techniques, including reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation. The compound's absolute configuration was confirmed through nuclear magnetic resonance (NMR) spectroscopy and electronic circular dichroism (ECD) analysis .
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. In studies involving lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2 cells), this compound exhibited a concentration-dependent inhibition of nitric oxide (NO) production. The IC50 value for this effect was reported at 56.6 μM, indicating moderate efficacy in suppressing pro-inflammatory mediators without causing cytotoxicity .
The mechanism of action involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory responses. This suggests that this compound could be a promising candidate for treating neuroinflammatory conditions.
Antibacterial Activity
In addition to its anti-inflammatory effects, this compound also exhibits antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, making it a potential lead compound for developing new antibacterial agents .
Comparative Biological Activity of this compound
To better understand the biological activity of this compound, a comparative analysis with other phomaligols and known compounds is presented in Table 1.
| Compound | Source | IC50 (μM) Anti-inflammatory | MIC (μg/mL) Antibacterial |
|---|---|---|---|
| This compound | Aspergillus flocculosus | 56.6 | 14.5 |
| Sydowione A | Marine-derived fungi | 45.0 | 12.5 |
| Deketo-phomaligol A | Aspergillus flocculosus | 70.0 | 20.0 |
| Phomaligol E | Aspergillus flocculosus | 65.0 | 16.0 |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuroinflammation Study : In a controlled laboratory setting, BV-2 cells treated with LPS showed reduced NO production when exposed to this compound at varying concentrations. The study concluded that this compound could modulate inflammatory responses in neurodegenerative diseases .
- Antibacterial Efficacy : In vitro tests revealed that this compound inhibited the growth of MRSA at concentrations comparable to established antibiotics, suggesting its viability as an alternative treatment option for resistant bacterial infections .
- Mechanistic Insights : Further mechanistic studies indicated that this compound induces apoptosis in cancer cell lines, such as HCT116 cells, highlighting its potential role in cancer therapy .
Q & A
Q. How is Phomaligol A isolated and purified from fungal sources, and what analytical techniques are critical for confirming its identity?
this compound is typically isolated from Aspergillus flavus and related species using solvent extraction (e.g., ethyl acetate or methanol), followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments resolve the compound’s carbon skeleton and substituent connectivity .
- High-Resolution Mass Spectrometry (HR-ESI-MS) : Provides molecular formula validation (e.g., observed m/z 307.1543 [M+H]⁺ for this compound) .
- UV/IR Spectroscopy : Identifies functional groups (e.g., conjugated carbonyl systems) .
Q. What experimental designs are recommended for assessing this compound’s bioactivity in preliminary studies?
- Bioassay Selection : Use target-specific assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with appropriate controls (solvent-only and positive reference compounds) .
- Dose-Response Analysis : Test a concentration range (e.g., 1–100 μM) to establish IC₅₀ values. Ensure statistical rigor by replicating experiments ≥3 times and reporting means ± standard deviation .
- Negative Controls : Include non-producing fungal strains or extraction blanks to rule out matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from:
- Strain-Specific Variability : Aspergillus flavus strains (e.g., NRRL 1957 vs. NRRL 2999) differ in secondary metabolite profiles . Validate strain identity via genomic sequencing and cross-reference with metabolomic data.
- Bioassay Conditions : Differences in incubation time, nutrient media, or solvent polarity (e.g., DMSO vs. ethanol) can alter compound stability and activity. Standardize protocols using guidelines from journals like Pharmaceutical Research .
- Statistical Thresholds : Define significance criteria (e.g., p < 0.05 with ANOVA) and avoid overinterpreting marginal effects .
Q. What methodologies are effective for linking this compound biosynthesis to fungal genomic clusters?
- Genome Mining : Identify biosynthetic gene clusters (BGCs) in Aspergillus spp. using tools like antiSMASH. Compare BGCs across strains with varying this compound production .
- Gene Knockout/Overexpression : Use CRISPR-Cas9 to disrupt candidate genes (e.g., polyketide synthases) and monitor metabolite production via HPLC-MS .
- Heterologous Expression : Clone putative BGCs into model fungi (e.g., Aspergillus nidulans) to confirm pathway functionality .
Q. How should researchers optimize fungal culture conditions to maximize this compound yield for structural and functional studies?
- Media Composition : Test carbon/nitrogen sources (e.g., sucrose vs. glycerol; ammonium nitrate vs. peptone) to trigger secondary metabolism .
- Environmental Stressors : Modulate temperature (25°C vs. 37°C), pH, or oxygen levels to mimic natural niches (e.g., tin mine tailings) .
- Time-Course Analysis : Harvest cultures at multiple growth phases (e.g., 7–21 days) to track metabolite accumulation .
Methodological Best Practices
- Data Transparency : Report instrument precision (e.g., NMR spectrometer frequency, MS resolution) and raw data deposition (e.g., in supplementary materials) .
- Reproducibility : Document strain source (e.g., NRRL accession numbers), growth media recipes, and extraction protocols in detail .
- Conflict Management : Address contradictory findings by conducting meta-analyses of published datasets and validating results across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
